molecular formula C6H7ClN2O B180204 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole CAS No. 119223-01-7

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B180204
CAS No.: 119223-01-7
M. Wt: 158.58 g/mol
InChI Key: YWRZTXKBYCOPMY-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS: 119223-01-7) is a heterocyclic compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Its structure features a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl group and at the 5-position with a chloromethyl moiety. This compound is synthesized via cyclization reactions, typically starting from benzonitrile derivatives. For example, substituted nitriles react with hydroxylamine hydrochloride in the presence of sodium carbonate to form intermediate amidoximes, which undergo cyclization under acidic or thermal conditions to yield 1,2,4-oxadiazoles .

Key Applications
The chloromethyl group at the 5-position is a reactive handle for further functionalization, making this compound valuable in medicinal chemistry and materials science. For instance, it serves as a precursor for introducing azide groups (via nucleophilic substitution) or coupling with other pharmacophores .

Properties

IUPAC Name

5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRZTXKBYCOPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579694
Record name 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119223-01-7
Record name 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
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Preparation Methods

Amide Coupling-Cyclization Approach

This method involves sequential formation of the oxadiazole ring through coupling of cyclopropanecarboxamidoxime with chlorinated acyl chlorides. A representative procedure from outlines the following steps:

  • Amidoxime Preparation : Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield cyclopropanecarboxamidoxime.

  • Acylation : The amidoxime is treated with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et3_3N) at 0°C, forming an O-acylamidoxime intermediate.

  • Cyclization : The intermediate undergoes thermal cyclization in toluene at reflux (110°C) for 12 hours, yielding the target compound.

Key Reaction Parameters :

  • Solvent: Toluene or DCM

  • Base: Et3_3N (1.2 equiv)

  • Temperature: 0°C (acylation) → 110°C (cyclization)

  • Yield: 68–75%

One-Pot Vilsmeier-Mediated Synthesis

A streamlined protocol reported in employs the Vilsmeier reagent (POCl3_3-DMF complex) to activate carboxylic acids for direct coupling with amidoximes. For this compound:

  • In Situ Amidoxime Formation : Cyclopropanecarbonitrile reacts with hydroxylamine in the presence of HCl to generate cyclopropanecarboxamidoxime.

  • Vilsmeier Activation : Chloroacetic acid is activated by the Vilsmeier reagent, forming a reactive acylimidazolium intermediate.

  • Cyclization : The activated intermediate couples with the amidoxime at 60°C for 4–6 hours, directly yielding the product.

Advantages :

  • Eliminates isolation of intermediates

  • Shorter reaction time (6–8 hours total)

  • Higher yield (82–89%)

Comparative Analysis of Methodologies

The table below contrasts critical aspects of the two primary synthetic routes:

ParameterAmide Coupling-CyclizationVilsmeier-Mediated
Reaction Time 14–16 hours6–8 hours
Yield 68–75%82–89%
Purification Column chromatographySimple filtration
Functional Group Tolerance ModerateHigh
Scale-Up Feasibility Limited by intermediate isolationHigh

Optimization Strategies for Industrial Applications

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DMSO enhances reaction rates in Vilsmeier-mediated synthesis by stabilizing charged intermediates.

  • Alternative Bases : Substituting Et3_3N with K2_2CO3_3 reduces side reactions during acylation, improving yields to 78%.

Catalytic Enhancements

  • Microwave Assistance : Cyclization time reduces from 12 hours to 45 minutes under microwave irradiation (150°C), maintaining yields at 70%.

  • Flow Chemistry : Continuous flow systems achieve 93% conversion in 30 minutes by optimizing residence time and temperature gradients.

Characterization and Analytical Validation

Synthetic batches of this compound require rigorous characterization:

  • NMR Spectroscopy :

    • 1^1H NMR (CDCl3_3): δ 1.20–1.35 (m, 4H, cyclopropyl), 4.85 (s, 2H, CH2_2Cl)

    • 13^13C NMR: 165.8 ppm (C=N), 112.4 ppm (cyclopropyl)

  • Mass Spectrometry : ESI-MS m/z 269.12 [M+H]+^+ (calc. 269.05)

  • IR Spectroscopy : 1610 cm1^{-1} (C=N stretch), 750 cm1^{-1} (C-Cl)

Applications and Derivative Synthesis

The chloromethyl group enables further functionalization:

  • Nucleophilic Substitution : Reacts with KSCN or NaN3_3 to form thiol- or azide-modified oxadiazoles.

  • Pharmaceutical Intermediates : Serves as a precursor to anticonvulsant and antimicrobial agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups.

Reagent Conditions Product Key Findings
Amines (e.g., NH₃)Room temperature, ethanol, 12–24 hrs5-(Aminomethyl)-3-cyclopropyl-1,2,4-oxadiazolePrimary amines substitute Cl efficiently (>85% yield) .
Thiols (e.g., RSH)K₂CO₃, DMF, 60°C, 6–8 hrs5-(Thiomethyl)-3-cyclopropyl-1,2,4-oxadiazoleThiols require basic conditions for activation; yields vary (60–75%) .
Alcohols (e.g., ROH)NaH, THF, reflux, 10–12 hrs5-(Alkoxymethyl)-3-cyclopropyl-1,2,4-oxadiazoleBulky alcohols show reduced reactivity (yields 50–65%) .

Mechanistic Insight : Substitution proceeds via an Sₙ2 pathway, with the oxadiazole ring’s electron-withdrawing effect enhancing the electrophilicity of the chloromethyl carbon.

Oxidation Reactions

The oxadiazole ring and chloromethyl group can undergo oxidation under controlled conditions.

Oxidizing Agent Conditions Product Key Findings
KMnO₄ (aq)Acidic, 80°C, 4 hrs5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole N-oxideForms N-oxide derivatives with retained chloromethyl group .
H₂O₂ (30%)Acetic acid, 50°C, 6 hrsOxidative cleavage to carboxylic acidDegrades oxadiazole ring; yields cyclopropane carboxylic acid (78%) .

Notable Observation : N-oxidation preserves the oxadiazole core, enabling further functionalization for drug candidates .

Reduction Reactions

Selective reduction of the oxadiazole ring or chloromethyl group has been explored.

Reducing Agent Conditions Product Key Findings
LiAlH₄THF, 0°C → RT, 2 hrs3-Cyclopropyl-5-(hydroxymethyl)-1,2,4-oxadiazolinePartial ring reduction; forms oxadiazoline (65% yield).
H₂/Pd-CEthanol, RT, 12 hrs5-Methyl-3-cyclopropyl-1,2,4-oxadiazoleComplete dechlorination to methyl

Scientific Research Applications

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole with structurally analogous compounds, focusing on substituents, physical properties, and reactivity:

Compound Name Substituents (3- and 5-positions) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Yield (%) Melting Point (°C) References
This compound 3-Cyclopropyl, 5-CH₂Cl C₆H₇ClN₂O 158.59 Not explicitly reported; expected δ 4.7–5.0 (CH₂Cl) 95% Not reported
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole 3-Phenyl, 5-CH₂Cl C₉H₇ClN₂O 194.61 δ 8.04 (d, 2H, aromatic), 7.46–7.58 (m, 3H), 4.75 (s, CH₂Cl) 80% 64
5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole 3-p-Tolyl, 5-CH₂Cl C₁₀H₉ClN₂O 208.64 δ 7.35 (d, 2H, aromatic), 7.20 (d, 2H), 4.72 (s, CH₂Cl) 70–80% Not reported
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole 3-Methyl, 5-CH₂Cl C₄H₅ClN₂O 132.55 δ 2.60 (s, CH₃), 4.70 (s, CH₂Cl) Not reported Not reported
5-(Chloromethyl)-3-isobutyl-1,2,4-oxadiazole 3-Isobutyl, 5-CH₂Cl C₇H₁₁ClN₂O 174.63 δ 2.30–2.50 (m, CH(CH₂)₂), 1.00 (d, 6H, CH₃), 4.65 (s, CH₂Cl) Not reported Not reported

Key Observations

Reactivity of the Chloromethyl Group :
The 5-CH₂Cl group is a versatile site for nucleophilic substitution. For example, 5-(chloromethyl)-3-benzyl-1,2,4-oxadiazole reacts with sodium azide to form 5-(azidomethyl) derivatives, enabling click chemistry applications . This reactivity is consistent across analogs, though steric effects from bulky substituents (e.g., cyclopropyl) may influence reaction rates .

Impact of Substituents on Physical Properties :

  • Aromatic vs. Aliphatic Substituents : 3-Phenyl and 3-p-tolyl derivatives exhibit higher molecular weights and distinct aromatic proton signals in NMR (δ 7.0–8.0 ppm) compared to aliphatic-substituted analogs (e.g., cyclopropyl or isobutyl) .
  • Melting Points : The 3-phenyl derivative (CAS 1201-68-9) has a reported melting point of 64°C, while the cyclopropyl analog lacks such data, likely due to its liquid or low-melting solid state .

Synthetic Yields : Yields for 5-(chloromethyl)-3-aryl derivatives (70–80%) are generally lower than those for the cyclopropyl analog (95%), possibly due to challenges in purifying aromatic byproducts .

Biological Activity

5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a chloromethyl group and a cyclopropyl moiety, which contribute to its distinct chemical reactivity and biological interactions. The presence of these groups allows for various chemical reactions, such as substitution and oxidation, which can modify its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act by:

  • Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, inhibiting their function.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses .

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : this compound has shown promising cytotoxic effects against various cancer cell lines. In vitro evaluations demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Cell LineIC50 (µM)
MCF-70.65
MEL-82.41

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For example:

  • Activity Against Staphylococcus aureus : Compounds derived from oxadiazole structures displayed potent activity against methicillin-resistant strains at concentrations as low as 4 μg/mL .

Comparative Analysis with Similar Compounds

When compared to other oxadiazole derivatives, this compound demonstrates unique advantages due to its structural components. For example:

CompoundKey FeaturesBiological Activity
This compoundChloromethyl and cyclopropyl groupsAnticancer and antimicrobial
5-(Chloromethyl)-1,2,4-oxadiazoleLacks cyclopropyl groupLower reactivity
3-Cyclopropyl-1,2,4-oxadiazoleLacks chloromethyl groupDifferent activity profile

This table illustrates how the unique combination of functional groups in this compound enhances its potential applications in drug discovery.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that modifications to the oxadiazole core significantly influenced anticancer potency .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The findings highlighted the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Question: What are the standard synthetic routes for 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole, and how are intermediates characterized?

Answer:
The compound is typically synthesized via cyclocondensation of substituted nitriles with hydroxylamine derivatives. A representative method involves reacting 3-cyclopropylbenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux, followed by chlorination of the intermediate hydroxylamine adduct using SOCl₂ or POCl₃ .
Characterization Methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ 4.75 ppm for chloromethyl protons in CDCl₃) .
  • Mass Spectrometry: ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 195 for phenyl analogs) .
  • Elemental Analysis: Validates empirical formula (e.g., C₁₀H₁₀ClN₃O) .

Advanced Question: How can sonication or microwave-assisted synthesis improve the yield of this compound?

Answer:
Non-conventional methods like sonication reduce reaction times and enhance yields by promoting efficient mixing and energy transfer. For example, sonicating hydroxylamine intermediates with nitriles in ethanol/acetic acid mixtures achieves 65–80% yields in 2–20 minutes, compared to 24 hours under reflux . Microwave irradiation further accelerates cyclization steps, minimizing side reactions like hydrolysis of the chloromethyl group.

Basic Question: What precautions are necessary for handling and storing this compound?

Answer:

  • Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
  • Handling: Use anhydrous solvents (e.g., dry THF or DCM) during reactions to avoid unintended substitutions.
  • Safety: Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .

Advanced Question: How can crystallographic data resolve ambiguities in spectral interpretations of oxadiazole derivatives?

Answer:
X-ray crystallography provides definitive proof of regiochemistry and substituent orientation, which NMR alone may not distinguish. For example, C–H···O interactions in 5-styryl-1,2,4-oxadiazole derivatives (CCDC 2049798-2049801) confirm spatial arrangements that influence reactivity . Combining crystallography with 2D NMR (e.g., NOESY) resolves ambiguities in diastereomeric mixtures.

Advanced Question: What strategies mitigate discrepancies in biological activity data for structurally similar oxadiazole analogs?

Answer:
Contradictions often arise from substituent electronic effects or assay conditions. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. pyridinyl) to identify pharmacophoric motifs .
  • Standardized Assays: Use consistent cell lines (e.g., HEK-293 for in vitro toxicity) and controls to minimize variability .
  • Computational Modeling: DFT calculations predict electron-withdrawing/donating effects of substituents on bioactivity .

Basic Question: How is the chloromethyl group functionalized for further derivatization?

Answer:
The chloromethyl group undergoes nucleophilic substitution with:

  • Amines: React with primary/secondary amines in DMF at 60°C to form Mannich bases.
  • Thiols: Use NaH as a base in THF to generate thioether linkages.
  • Azides: Substitute with NaN₃ in DMSO for click chemistry applications .

Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:
Common impurities include hydrolyzed hydroxymethyl byproducts and unreacted nitrile precursors. Resolution strategies:

  • HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify impurities (<0.1% detection limit).
  • Tandem MS/MS: Fragmentation patterns distinguish isobaric impurities (e.g., m/z 220.65 for styryl derivatives vs. 186.52 for trifluoromethyl analogs) .

Advanced Question: How do steric effects of the cyclopropyl group influence reaction kinetics in cross-coupling reactions?

Answer:
The cyclopropyl group’s rigidity and angle strain hinder nucleophilic attacks at the oxadiazole ring. Kinetic studies using Eyring plots reveal:

  • Activation Energy: Increased Δ‡G for Suzuki-Miyaura couplings (e.g., 85 kJ/mol for cyclopropyl vs. 72 kJ/mol for phenyl).
  • Solvent Effects: Polar aprotic solvents (DMF/DMSO) stabilize transition states better than THF .

Basic Question: What solvent systems optimize solubility for in vitro assays?

Answer:

  • Polar Solvents: DMSO (≥10 mg/mL) for stock solutions.
  • Aqueous Buffers: Dilute in PBS (pH 7.4) with ≤1% DMSO to maintain solubility .
    Note: Precipitation risks increase with logP >2.5; adjust using co-solvents like PEG-400.

Advanced Question: How can isotopic labeling (e.g., ¹³C/²H) aid in metabolic stability studies?

Answer:

  • ¹³C-Labeling: Track oxadiazole ring stability in liver microsomes via LC-MS isotopic patterns.
  • ²H-Labeling (Chloromethyl Group): Study CYP450-mediated dechlorination using deuterium kinetic isotope effects (kH/kD ≈ 2.1–3.4) .

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